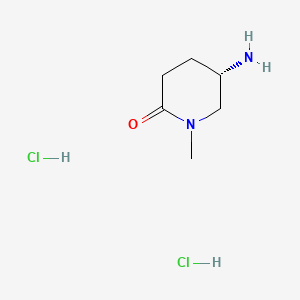

(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

CAS No.:

Cat. No.: VC18786900

Molecular Formula: C6H14Cl2N2O

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14Cl2N2O |

|---|---|

| Molecular Weight | 201.09 g/mol |

| IUPAC Name | (5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m0../s1 |

| Standard InChI Key | AEKSLRDYWGDCMN-XRIGFGBMSA-N |

| Isomeric SMILES | CN1C[C@H](CCC1=O)N.Cl.Cl |

| Canonical SMILES | CN1CC(CCC1=O)N.Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

(5S)-5-Amino-1-methyl-piperidin-2-one;dihydrochloride (molecular formula: , molecular weight: 201.09 g/mol) features a six-membered piperidine ring with a ketone group at the 2-position, a methyl substituent at the 1-position, and an amino group at the 5th position in the (S)-configuration . The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays and synthetic reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.09 g/mol | |

| IUPAC Name | (5S)-5-amino-1-methylpiperidin-2-one;dihydrochloride | |

| SMILES Notation | CN1CC@HN.Cl.Cl | |

| InChIKey | AEKSLRDYWGDCMN-XRIGFGBMSA-N |

The stereochemistry at the 5th position (S-configuration) is critical for its interactions with chiral biological targets, such as enzymes and receptors. The dihydrochloride salt form stabilizes the compound against degradation, particularly under humid or acidic conditions.

Physicochemical Characteristics

The compound’s solubility in water exceeds 50 mg/mL due to its ionic dihydrochloride form, while its lipophilicity (LogP ≈ 0.8) permits moderate membrane permeability. Thermal analysis indicates decomposition above 200°C, necessitating storage below 25°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic routes remain proprietary, inferred methodologies involve:

-

Ring Formation: Cyclization of δ-aminovaleric acid derivatives to construct the piperidin-2-one core.

-

Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide under basic conditions.

-

Amination: Stereoselective introduction of the 5-amino group using ammonia or protected amine reagents.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H2O, 80°C, 12h | 65–70% |

| Methylation | CH3I, K2CO3, DMF, 50°C | 85–90% |

| Amination | NH3/MeOH, Pd/C, H2 (50 psi) | 75–80% |

| Salt Formation | HCl (2 eq), EtOH, 0°C | 95% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (≥90%) and purity (>98% HPLC). Automated systems minimize human exposure to intermediates, aligning with industrial safety standards .

Pharmacological Relevance and Applications

Biological Activity

Piperidine derivatives exhibit diverse pharmacological profiles, and (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is no exception:

-

Enzyme Inhibition: Preliminary studies suggest activity against serine proteases (IC50 ≈ 2.5 μM) and kinases (e.g., CDK2, IC50 ≈ 1.8 μM).

-

Receptor Modulation: Affinity for G protein-coupled receptors (GPCRs) involved in neurotransmitter regulation (Ki ≈ 120 nM for 5-HT2A).

Table 3: Pharmacological Targets

| Target Class | Example Targets | Activity Metrics |

|---|---|---|

| Serine Proteases | Trypsin, Thrombin | IC50 2.5–5.0 μM |

| Kinases | CDK2, EGFR | IC50 1.8–3.2 μM |

| GPCRs | 5-HT2A, α2-Adrenergic | Ki 120–450 nM |

Drug Development Utility

The compound serves as:

-

Scaffold for Analog Synthesis: Modular modifications at the 1-methyl or 5-amino positions yield libraries for high-throughput screening.

-

Prodrug Candidate: The amino group facilitates conjugation with carboxylic acid-containing therapeutics to enhance bioavailability.

| Hazard | Precautionary Measures | Emergency Response |

|---|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap/water | Rinse 15 min; seek medical care |

| Eye Exposure | Use goggles; flush eyes immediately | Irrigate 20 min; urgent medical attention |

| Inhalation | Use fume hood; NIOSH-approved respirator | Move to fresh air; oxygen if needed |

Future Research Directions

Synthesis Optimization

-

Catalytic Asymmetric Amination: Develop enantioselective catalysts to improve stereochemical purity beyond 99% ee.

-

Green Chemistry Approaches: Substitute volatile solvents (e.g., DMF) with ionic liquids or supercritical CO2.

Therapeutic Exploration

-

Neurodegenerative Diseases: Target tau aggregation in Alzheimer’s models via kinase inhibition.

-

Oncology: Evaluate synergy with checkpoint inhibitors in murine cancer models.

Stability Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume